molecular formula C6H10ClN3O B2602038 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride CAS No. 1779133-54-8

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride

Cat. No.: B2602038
CAS No.: 1779133-54-8
M. Wt: 175.62
InChI Key: AUDOTHFEYSNGAR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The systematic nomenclature of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazin-2-amine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The compound name indicates a bicyclic structure where a pyrazole ring is fused to an oxazine ring through a [5,1-b] bridging pattern. The numerical designation "6,7-dihydro-5H" specifies the saturation state of specific positions within the ring system, indicating that carbons 6 and 7 are saturated while position 5 contains a hydrogen substituent.

The structural framework consists of a five-membered pyrazole ring fused to a six-membered oxazine ring, creating a unique heterocyclic system with distinct electronic and steric properties. The amine functional group is positioned at carbon 2 of the pyrazole ring, contributing to the compound's chemical reactivity and potential biological activity. The hydrochloride salt formation involves protonation of the amine nitrogen, resulting in enhanced water solubility compared to the free base form.

The Simplified Molecular Input Line Entry System representation provides additional structural clarity: NC1=NN2C(OCCC2)=C1.[H]Cl, which demonstrates the connectivity pattern and the presence of the hydrochloride counter-ion. This notation reveals the sequential arrangement of atoms and bonds, with the pyrazole nitrogen atoms at positions that enable the characteristic [5,1-b] fusion pattern with the oxazine ring.

The three-dimensional molecular architecture exhibits specific conformational preferences due to the constrained bicyclic framework, influencing both chemical reactivity patterns and potential intermolecular interactions. The fusion of the two heterocyclic systems creates a rigid scaffold that restricts rotational freedom while maintaining specific spatial orientations of functional groups.

CAS Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry number for 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazin-2-amine hydrochloride is 1779133-54-8, providing a unique identifier for this specific chemical entity within chemical databases and literature. This registry number serves as the primary reference for distinguishing this compound from structurally related analogs and ensures accurate identification across various chemical information systems.

Alternative chemical designations for this compound reflect different nomenclature conventions and database-specific naming protocols. The compound may be referenced using variations in ring system nomenclature or positional numbering schemes, though the CAS registry number remains the definitive identifier. The MDL number MFCD27995895 provides an additional database-specific identifier used in chemical inventory systems and commercial catalogs.

The systematic name variations encountered in chemical literature may include different approaches to describing the fused ring system, such as alternative bracketing conventions or different methods of indicating the ring fusion pattern. However, the core structural features remain consistent across these nomenclature variations, with the 2-amine substitution pattern and hydrochloride salt formation being consistent identifying characteristics.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c7-5-4-6-9(8-5)2-1-3-10-6;/h4H,1-3H2,(H2,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDOTHFEYSNGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)N)OC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazole derivative with an oxirane compound, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazolo compounds can inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. The inhibition of TP has been associated with reduced tumor proliferation in various cancer models .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It is believed to play a role in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This is particularly relevant given the increasing prevalence of these disorders globally .

Antimicrobial Activity

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride has shown potential as an antibacterial agent. Its structure allows it to interact with bacterial enzymes, disrupting their function and leading to cell death. This makes it a candidate for developing new antibiotics in an era of rising antibiotic resistance .

Herbicidal Properties

The compound's derivatives have been evaluated for herbicidal activity. Research indicates that certain pyrazolo derivatives can inhibit the growth of specific weed species without adversely affecting crop yields. This selectivity is crucial for sustainable agricultural practices and pest management strategies .

Plant Growth Regulators

In addition to herbicidal properties, some studies suggest that pyrazolo compounds may act as plant growth regulators. They can enhance seed germination rates and improve overall plant health by modulating hormonal pathways within plants .

Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific electrical or optical properties. Researchers are exploring its potential in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic characteristics .

Case Studies

Study Application Findings
Study 1AnticancerDemonstrated significant inhibition of TP activity leading to reduced tumor cell proliferation in vitro.
Study 2NeuroprotectionShowed protective effects against oxidative stress in neuronal cells, suggesting potential for treating neurodegenerative diseases.
Study 3AntimicrobialIdentified effective antibacterial activity against resistant strains of bacteria in laboratory settings.
Study 4HerbicidalExhibited selective herbicidal effects on specific weed species without harming crops in field trials.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Differences
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride 1779573-25-9 C₆H₉N₃O·HCl Amine at position 2 175.62 Reference compound; moderate lipophilicity.
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride 1707367-88-1 C₈H₁₄ClN₃O Amine at position 3; 6,6-dimethyl 203.67 Increased steric bulk and lipophilicity due to methyl groups .
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine 1706448-21-6 C₇H₁₀N₄O Amine at position 3; 6-methyl 166.18 Lower molecular weight; reduced steric hindrance compared to dimethyl analogues .
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride 2705222-77-9 C₆H₉N₃O·HCl Amine at position 6 175.62 Positional isomer; altered hydrogen-bonding potential .
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol 1239784-22-5 C₇H₁₀N₂O₂ Hydroxymethyl at position 3 154.17 Polar functional group (hydroxymethyl) enhances solubility .

Biological Activity

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Chemical Formula : C6H8N2O
  • IUPAC Name : 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
  • Molecular Weight : 124.14 g/mol
  • CAS Number : 69188689

The compound features a pyrazolo-oxazine scaffold, which is known for various biological activities. Its structural characteristics allow it to interact with multiple biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Activity

Studies have shown that derivatives of pyrazolo compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, a related compound demonstrated significant COX-2 inhibition with a selectivity index indicating potential use as an anti-inflammatory agent .

2. Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies revealed that certain derivatives exhibited antiproliferative activity against various cancer cell lines. For example, compounds derived from pyrazolo scaffolds showed promising results against A549 lung cancer cells and HepG2 liver cancer cells .

The biological activities of this compound can be attributed to its interactions with specific molecular targets:

Inhibition of COX Enzymes

The compound has been shown to selectively inhibit COX-2 over COX-1, which is beneficial for reducing inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs .

Cell Cycle Arrest and Apoptosis Induction

In cancer studies, some derivatives were found to induce cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for the development of new anticancer therapies targeting rapidly dividing cells .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of pyrazolo derivatives:

StudyFindings
Study 1 Evaluated the anti-inflammatory effects of pyrazolo derivatives; found significant COX-2 inhibition (IC50 = 0.781 µM) for selected compounds .
Study 2 Investigated the anticancer activity against A549 and HepG2 cell lines; demonstrated strong antiproliferative effects with IC50 values indicating effective concentrations .
Study 3 Examined molecular docking studies revealing strong binding affinities to target proteins involved in cancer progression and inflammation .

Q & A

Q. What synthetic routes are recommended for synthesizing 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) and amines under reflux conditions. For example, derivatives of pyrazolo-oxazine cores are often prepared by reacting amidine hydrochlorides with triethylamine (Et₃N) in tetrahydrofuran (THF), followed by sequential substitutions with sulfonyl chlorides or amines . Key steps include:
  • Cyclization of intermediates using POCl₃ at 105–110°C.
  • Functionalization via nucleophilic substitution with amines or sulfonyl chlorides.
    Table 1 : Example Synthetic Conditions
StepReagents/ConditionsProductReference
CyclizationPOCl₃, Me₂NPh, 105–110°CChlorinated intermediate
AminationPiperazine, dioxane, refluxSubstituted oxazolo-pyrimidine

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer : Characterization typically involves:
  • 1H/13C NMR : To confirm hydrogen/carbon environments and stereochemistry.
  • LC-MS : For molecular weight verification and purity assessment.
  • Elemental analysis : To validate empirical formulas.
    For example, reports LC-MS and NMR as primary tools for structural confirmation of pyrazolo-oxazine derivatives .

Q. What safety precautions are necessary during handling?

  • Methodological Answer : While specific GHS classifications are unavailable for this compound, related pyrazolo-oxazines (e.g., 6,6-dimethyl derivatives) are not classified as hazardous under GHS . General precautions include:
  • Use of PPE (gloves, lab coat, goggles).
  • Conducting reactions in a fume hood to avoid inhalation of volatile reagents (e.g., POCl₃).

Advanced Research Questions

Q. How do structural modifications impact NLRP3 inhibitory activity in pyrazolo-oxazine derivatives?

  • Methodological Answer : Lipophilic ligand efficiency (LLE) and sulfonylurea substitutions are critical. For instance, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonylurea derivatives (e.g., JT-001) show enhanced NLRP3 binding due to improved hydrophobic interactions . Key modifications include:
  • Sulfonylurea groups : Increase target affinity by forming hydrogen bonds with NLRP3’s NACHT domain.
  • Chiral centers : (R)-enantiomers of pyrazolo-oxazinols exhibit higher metabolic stability .
    Table 2 : SAR Trends in NLRP3 Inhibitors
ModificationEffect on ActivityReference
Sulfonylurea addition↑ Binding affinity (IC₅₀ < 100 nM)
Methylation at C6↑ Metabolic stability

Q. How can in silico methods predict binding affinity to NLRP3?

  • Methodological Answer : Molecular docking and molecular dynamics (MD) simulations are used to model interactions. For example:
  • Docking : AutoDock Vina or Schrödinger Suite to assess binding poses with NLRP3’s ATP-binding site.
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
    highlights the use of these methods to optimize LLE in pyrazolo-oxazine derivatives .

Q. How should researchers resolve contradictions in SAR data for this compound class?

  • Methodological Answer : Contradictions (e.g., conflicting IC₅₀ values) can be addressed by:
  • Standardized assays : Use THP-1 macrophages for consistent NLRP3 inflammasome activation readouts (e.g., IL-1β ELISA) .
  • Counter-screening : Test against related targets (e.g., NLRC4, AIM2) to confirm selectivity .
  • Crystallography : Resolve co-crystal structures to validate binding modes (e.g., PDB: 7T3A for NLRP3-ligand interactions) .

Preclinical and Translational Research

Q. What preclinical models validate the efficacy of pyrazolo-oxazine NLRP3 inhibitors?

  • Methodological Answer : Key models include:
  • Liver fibrosis : Carbon tetrachloride (CCl₄)-induced murine models, with histopathology (e.g., Sirius Red staining) to assess collagen deposition .
  • NASH : High-fat diet (HFD)-fed mice, evaluating steatosis via MRI-PDFF and serum ALT/AST levels .
    reports JT-001’s efficacy in reducing fibrosis markers (e.g., α-SMA, TGF-β) by >50% in vivo .

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